(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one
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Overview
Description
(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one is a complex organic compound with a unique structure that includes multiple nitrogen and oxygen atoms within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin ring system, followed by the introduction of nitrilo and other functional groups. Common reagents used in these steps include various amines, nitriles, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert nitrilo groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one: shares similarities with other cyclic compounds containing nitrogen and oxygen atoms, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(13Z)-10-oxa-3,6,18,20,23-pentazatricyclo[17.3.1.04,9]tricosa-1(23),4(9),5,7,13,19,21-heptaen-2-one |
InChI |
InChI=1S/C17H19N5O2/c23-16-13-6-10-20-17(22-13)19-8-4-2-1-3-5-11-24-15-7-9-18-12-14(15)21-16/h1,3,6-7,9-10,12H,2,4-5,8,11H2,(H,21,23)(H,19,20,22)/b3-1- |
InChI Key |
ISIZNMVYWMWTRE-IWQZZHSRSA-N |
Isomeric SMILES |
C1C/C=C\CCOC2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC1 |
Canonical SMILES |
C1CC=CCCOC2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC1 |
Origin of Product |
United States |
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